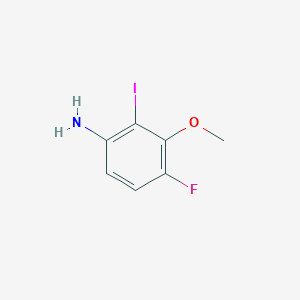
4-Fluoro-2-iodo-3-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-iodo-3-methoxyaniline is an organic compound with the molecular formula C7H7FINO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-3-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 4-fluoro-3-methoxyaniline. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is also influenced by cost and environmental considerations .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-iodo-3-methoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-fluoro-2-azido-3-methoxyaniline .
Applications De Recherche Scientifique
4-Fluoro-2-iodo-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein labeling.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-iodo-3-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their function. The presence of fluorine, iodine, and methoxy groups can influence its binding affinity and specificity for molecular targets. The exact pathways involved would vary based on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-methoxyaniline: Similar structure but lacks the iodine atom.
4-Fluoro-3-methoxyaniline: Similar structure but with different positioning of the methoxy group.
2-Iodo-4-methoxyaniline: Similar structure but lacks the fluorine atom.
Uniqueness
4-Fluoro-2-iodo-3-methoxyaniline is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C7H7FINO |
|---|---|
Poids moléculaire |
267.04 g/mol |
Nom IUPAC |
4-fluoro-2-iodo-3-methoxyaniline |
InChI |
InChI=1S/C7H7FINO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3 |
Clé InChI |
QBABRZZDHITZRM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1I)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759793.png)
![(1S)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B11759794.png)
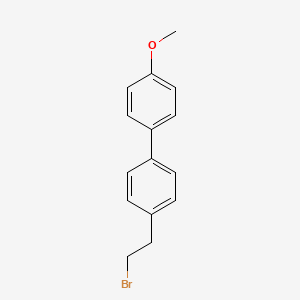
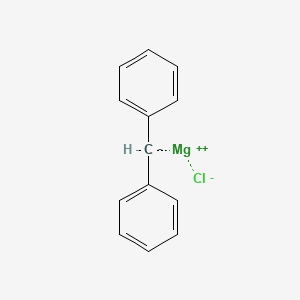
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11759825.png)
![(1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B11759829.png)
![3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11759836.png)

![4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)
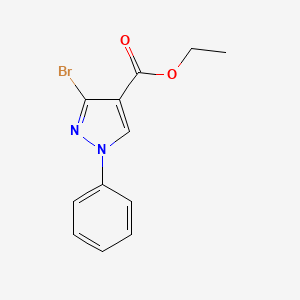
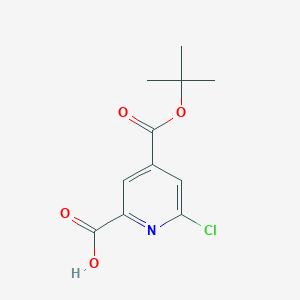

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759869.png)
